![molecular formula C15H12N4O B1414788 3-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile CAS No. 1038223-14-1](/img/structure/B1414788.png)
3-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile
Overview
Description
The compound “3-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile” has a CAS number of 1038223-14-1 . It has a molecular weight of 264.28 and a molecular formula of C15H12N4O .
Molecular Structure Analysis
The molecular structure of this compound includes a benzodiazole ring attached to a benzonitrile group via a methylene bridge . The benzodiazole ring contains a nitrogen atom and an oxygen atom, which can participate in hydrogen bonding and other interactions.Physical And Chemical Properties Analysis
The compound has a molecular weight of 264.28 and a molecular formula of C15H12N4O . Other physical and chemical properties such as boiling point and solubility were not available in the sources I found.Scientific Research Applications
Synthesis and Potential in Drug Development
- Research demonstrates the potential of similar compounds in drug development, particularly in anti-ischemic drugs. For instance, Volovenko et al. (2001) discussed the synthesis of structurally related compounds with known antiischemic properties (Volovenko, T. Volovnenko, Tverdokhlebov, & Ryabokon', 2001).
Role in Antimicrobial and Antioxidant Studies
- Palkar et al. (2017) explored analogs of similar structures, demonstrating promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds showed activity at non-cytotoxic concentrations, highlighting their potential in antimicrobial applications (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, & Yadav, 2017).
Applications in Photodynamic Therapy
- A 2020 study by Pişkin et al. explored compounds with similar structures, focusing on their photophysical and photochemical properties. These properties make them useful as photosensitizers in photodynamic therapy, particularly in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Inhibitory Activity in Biochemical Applications
- Smelcerovic et al. (2015) reported on compounds with structures similar to 3-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile showing inhibitory effects against xanthine oxidase. These compounds, including those with a 4-cyanobenzylidene group, demonstrated potential in biochemical applications like enzyme inhibition (Smelcerovic, Veljković, Kocic, Yancheva, Petronijević, Anderluh, & Šmelcerović, 2015).
Potential in Neurological Imaging
- Research by Yuan et al. (2016) on structurally similar compounds indicates their use in developing positron emission tomography (PET) tracers for imaging specific neurological receptors, demonstrating the compound's potential in neurological studies (Yuan, Jones, Vasdev, & Liang, 2016).
properties
IUPAC Name |
3-[[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c16-8-10-2-1-3-11(6-10)9-17-12-4-5-13-14(7-12)19-15(20)18-13/h1-7,17H,9H2,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEUUIFFLQLBAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CNC2=CC3=C(C=C2)NC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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